molecular formula C37H69ClO4 B13824943 3-Chloro-2-(palmitoyloxy)propyl oleate

3-Chloro-2-(palmitoyloxy)propyl oleate

Cat. No.: B13824943
M. Wt: 613.4 g/mol
InChI Key: RMBOEEVDXVEBFI-ZCXUNETKSA-N
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Description

3-Chloro-2-(palmitoyloxy)propyl oleate (CAS 1429655-90-2) is a chlorinated glyceride ester with the molecular formula C₃₇H₆₉ClO₄ and a molecular weight of 621.42 g/mol . Structurally, it consists of:

  • A glycerol backbone substituted with a chlorine atom at the 1-position.
  • A palmitoyloxy group (C₁₆:0 fatty acid ester) at the 2-position.
  • An oleoyl group (C₁₈:1 monounsaturated fatty acid ester) at the 3-position.

This compound is synthetically derived and shares structural motifs with natural triglycerides, such as cocoa butter triglycerides (e.g., 3-(palmitoyloxy)-2-(stearoyloxy)propyl oleate) . However, the chlorine substitution introduces distinct physicochemical and functional properties.

Properties

Molecular Formula

C37H69ClO4

Molecular Weight

613.4 g/mol

IUPAC Name

(3-chloro-2-hexadecanoyloxypropyl) (Z)-octadec-9-enoate

InChI

InChI=1S/C37H69ClO4/c1-3-5-7-9-11-13-15-17-18-20-21-23-25-27-29-31-36(39)41-34-35(33-38)42-37(40)32-30-28-26-24-22-19-16-14-12-10-8-6-4-2/h17-18,35H,3-16,19-34H2,1-2H3/b18-17-

InChI Key

RMBOEEVDXVEBFI-ZCXUNETKSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C\CCCCCCCC)CCl

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(palmitoyloxy)propyl oleate typically involves the esterification of oleic acid and palmitic acid with 3-chloro-1,2-propanediol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified by distillation or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product. Additionally, the use of environmentally friendly solvents, such as supercritical carbon dioxide, can be employed to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(palmitoyloxy)propyl oleate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-2-(palmitoyloxy)propyl oleate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.

    Biology: Investigated for its potential role in lipid metabolism and as a component in lipid-based drug delivery systems.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the area of anti-inflammatory and antimicrobial agents.

    Industry: Utilized in the production of surfactants, emulsifiers, and lubricants

Mechanism of Action

The mechanism of action of 3-Chloro-2-(palmitoyloxy)propyl oleate involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The compound can be incorporated into lipid bilayers, altering their fluidity and permeability. Additionally, it can be hydrolyzed by lipases to release oleic acid and palmitic acid, which can then participate in various metabolic pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Chlorinated Glycerides

3-Chloro-2-hydroxypropyl Acetate (CAS MFCD01698128)
  • Molecular Formula : C₅H₉ClO₃.
  • Key Differences : Lacks long-chain fatty acid esters (palmitate/oleate) and contains an acetate group.
  • Reactivity : GC-MS studies show it forms byproducts like dichlorohydrin glycerine and glycidyl acetate during synthesis, indicating higher reactivity due to the labile chlorine atom .
rac-2-Palmitoyl-1-oleoyl-3-chloropropanediol
  • Molecular Formula : C₃₇H₆₉ClO₄ (identical to 3-chloro-2-(palmitoyloxy)propyl oleate).
  • Structural Isomerism: Differs in ester group positioning (palmitate at position 2 vs.

Non-Chlorinated Analogs

3-Hydroxy-2-(palmitoyloxy)propyl Oleate (Astrocaryum species lipid)
  • Molecular Formula : C₃₉H₇₀O₅.
  • Key Differences : Replaces chlorine with a hydroxyl group, increasing polarity and reducing hydrophobicity.
  • Melting Behavior : Higher melting point (~78.55°C) compared to chlorinated analogs due to hydrogen bonding .
Cocoa Butter Triglyceride
  • Structure : 3-(palmitoyloxy)-2-(stearoyloxy)propyl oleate.
  • Function : Natural lipid with applications in food and cosmetics. Lacks chlorine, enabling safer biological use but limiting chemical reactivity .

Functional Comparison with Lipopeptides

Pam2Cys and Pam3Cys

  • Structure : Synthetic lipopeptides with bis(palmitoyloxy)propyl groups attached to cysteine derivatives.
  • Function : Activate Toll-like receptors (TLR2/6) in immune responses.
  • Key Contrast : this compound lacks the cysteine-serine-lysine motif critical for TLR binding, suggesting divergent biological roles .
FSL-1
  • Structure : S-[2,3-bis(palmitoyloxy)-(2R,S)-propyl]-cysteinyl-GDPKHPKSF.
  • Application : Potent TLR2/6 agonist. The absence of chlorine in FSL-1 highlights the unique role of halogenation in altering receptor specificity or stability .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting Point (°C)
This compound C₃₇H₆₉ClO₄ 621.42 Chlorine, palmitate, oleate Not reported
3-Hydroxy-2-(palmitoyloxy)propyl oleate C₃₉H₇₀O₅ 594.52 Hydroxyl, palmitate, oleate 78.55
3-Chloro-2-hydroxypropyl acetate C₅H₉ClO₃ 152.58 Chlorine, acetate Not reported
Pam2Cys C₄₄H₈₄N₂O₈S 817.24 Bis(palmitoyloxy), cysteine Not reported

Research Findings and Implications

  • Synthetic Challenges : Chlorinated glycerides like this compound require kinetic control during synthesis (activation energy ~65.24 kJ/mol) to avoid byproducts such as dichlorohydrin derivatives .
  • Biological Relevance : Unlike Pam2Cys or FSL-1, the chlorine substitution in this compound may limit its interaction with immune receptors but could enhance its utility in chemical synthesis or material science .

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